4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine
Overview
Description
The compound 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidines are important in biology and medicine, as they are present in DNA and RNA and are components of several drugs and agrochemicals. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of key intermediates with different nucleophiles. For instance, the paper titled "Probing the Reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7-one" describes a divergent approach to obtain highly functionalized pyrimidines by reacting an intermediate with various amine nucleophiles under controlled conditions, using a microwave-assisted one-pot protocol . Similarly, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives is achieved through a one-pot synthesis involving the reaction of aminouracil with heterocumulenes, followed by elimination and tautomerisation . These methods could potentially be adapted for the synthesis of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can exhibit different tautomeric forms, which influence their hydrogen-bonding interactions. For example, the study on "Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one" reveals that these compounds can exist in different tautomeric forms within the same crystal, affecting their hydrogen-bonding patterns . This information is relevant to understanding the potential tautomeric preferences and molecular interactions of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can lead to the formation of various substituted or fused compounds. For instance, the paper on "Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines" describes the functionalization of a tricyclic scaffold and the synthesis of pyrimidin-4-amines through microwave-assisted degradation . These reactions are indicative of the types of chemical transformations that 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and tautomeric forms. The study on "Cation tautomerism, twinning and disorder in the triclinic and monoclinic forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium" highlights the importance of hydrogen bonding in molecular recognition processes, which is likely to affect the drug action of pharmaceuticals containing pyrimidine functionalities . Additionally, the variability in binding sites and hydrogen-bond networks in metal complexes with pyrimidine derivatives, as discussed in the paper on "Ternary Ni(II) and Cu(II) complexes," provides insights into the coordination chemistry of these compounds .
Scientific Research Applications
- Summary of the Application : 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine and its derivatives have shown promise as protein kinase inhibitors for cancer treatment . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
- Results or Outcomes : The results showed that these pyrimidine derivatives exerted their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . For example, methoxyphenylfuro[2,3-d]pyrimidine was found to be the most active derivative with IC50 < 3 nM on both VEGFR2 and Tie-2 TK receptors .
Safety And Hazards
properties
IUPAC Name |
4,6-dimethylfuro[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-6-5(2)10-8(9)11-7(6)12-4/h3H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVJFYMGKQFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344308 | |
Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |
CAS RN |
22727-43-1 | |
Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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